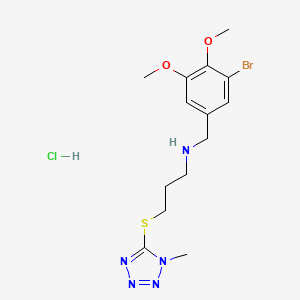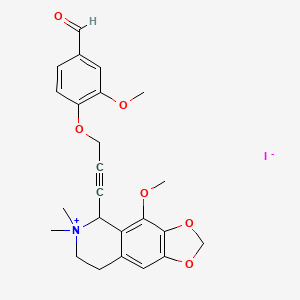
C24H26Ino6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C24H26Ino6 is an indium-based organometallic compound. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes indium as a central atom bonded to organic ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C24H26Ino6 typically involves the reaction of indium trichloride with organic ligands under controlled conditions. One common method is the reaction of indium trichloride with a mixture of organic ligands in the presence of a base, such as triethylamine, at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain high-purity products. The process is optimized to ensure high yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
C24H26Ino6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of indium.
Substitution: Organic ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of nucleophiles like amines and phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
C24H26Ino6: has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in imaging and diagnostic applications due to its unique optical properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials.
Mecanismo De Acción
The mechanism of action of C24H26Ino6 involves its interaction with molecular targets through coordination chemistry. The indium atom can form stable complexes with various ligands, influencing the reactivity and properties of the compound. These interactions can affect biological pathways and chemical reactions, making the compound useful in diverse applications.
Comparación Con Compuestos Similares
C24H26Ino6: can be compared with other indium-based organometallic compounds, such as:
- C18H18Ino4
- C20H22Ino5
- C22H24Ino6
Uniqueness
The uniqueness of This compound lies in its specific ligand structure and the resulting properties
By understanding the synthesis, reactions, applications, and mechanisms of This compound , researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C24H26INO6 |
|---|---|
Peso molecular |
551.4 g/mol |
Nombre IUPAC |
3-methoxy-4-[3-(4-methoxy-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)prop-2-ynoxy]benzaldehyde;iodide |
InChI |
InChI=1S/C24H26NO6.HI/c1-25(2)10-9-17-13-21-23(31-15-30-21)24(28-4)22(17)18(25)6-5-11-29-19-8-7-16(14-26)12-20(19)27-3;/h7-8,12-14,18H,9-11,15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
PWUMOYSHXVWLFA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC2=CC3=C(C(=C2C1C#CCOC4=C(C=C(C=C4)C=O)OC)OC)OCO3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione](/img/structure/B15174192.png)
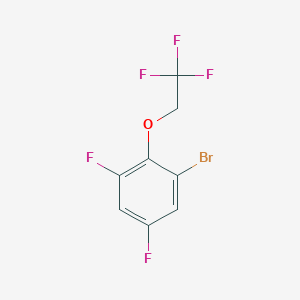
![1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)
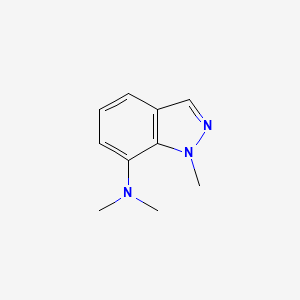
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-](/img/structure/B15174211.png)
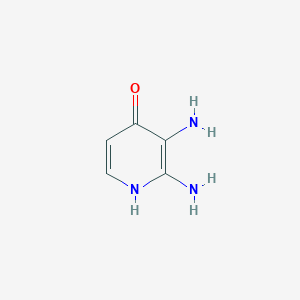
![tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B15174224.png)
![2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15174248.png)
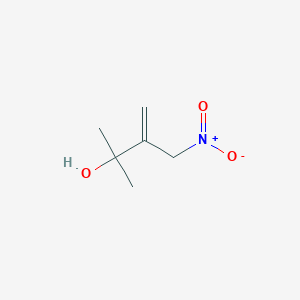
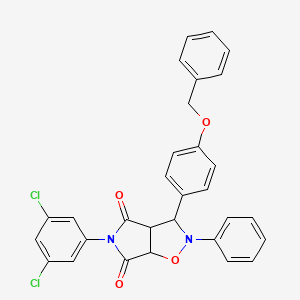
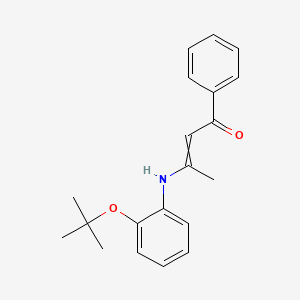
![4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15174279.png)
